Cas no 1245014-05-4 ((4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid)

(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative featuring a benzyloxy group and a trifluoromethyl substituent on the phenyl ring. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, enabling the synthesis of complex biaryl structures. The presence of the electron-withdrawing trifluoromethyl group enhances its utility in modifying electronic properties of target molecules, while the benzyloxy moiety offers additional functionalization opportunities. Its high purity and consistent performance make it valuable in pharmaceutical and agrochemical research, particularly in the development of fluorinated compounds. Proper handling under inert conditions is recommended to preserve its reactivity.
(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid structure
1245014-05-4 structure
Product name:(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid
CAS No:1245014-05-4
MF:C14H12BO3F3
Molecular Weight:296.04948
MDL:MFCD18383520
CID:1023581

(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid Properties

Names and Identifiers

    • (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid
    • 4-(benzyloxy)-3-(trifluoromethyl)phenylboronic acid
    • [4-phenylmethoxy-3-(trifluoromethyl)phenyl]boronic acid
    • 4-Benzyloxy-3-(trifluoroMethyl)phenylboronicacid
    • MDL: MFCD18383520
    • Inchi: InChI=1S/C14H12BF3O3/c16-14(17,18)12-8-11(15(19)20)6-7-13(12)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2
    • InChIKey: WNDRDSTVBFGULJ-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)COC2=C(C=C(C=C2)B(O)O)C(F)(F)F

Computed Properties

  • Exact Mass: 296.083159g/mol
  • Surface Charge: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 4
  • Exact Mass: 296.083159g/mol
  • Monoisotopic Mass: 296.083159g/mol
  • Topological Polar Surface Area: 49.7Ų
  • Heavy Atom Count: 21
  • Complexity: 319
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count: 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1

Experimental Properties

  • PSA: 49.69000
  • LogP: 1.96420

(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid Security Information

(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1040562-5g
Boronic acid, B-[4-(phenylmethoxy)-3-(trifluoromethyl)phenyl]-
1245014-05-4 95%
5g
$180 2024-06-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1226845-1g
(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid
1245014-05-4 98%
1g
¥277.00 2024-08-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB10099-10G
(4-(benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid
1245014-05-4 95%
10g
¥ 5,735.00 2023-04-05
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H30808-5g
(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid
1245014-05-4 98%
5g
¥1980 2023-09-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B846369-1g
(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid
1245014-05-4 95%
1g
¥429.00 2022-09-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B48460-100mg
(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid
1245014-05-4 95%
100mg
¥119.0 2022-04-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB10099-5G
(4-(benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid
1245014-05-4 95%
5g
¥ 3,451.00 2023-04-05
Fluorochem
229423-250mg
4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid
1245014-05-4 95%
250mg
£22.00 2022-02-28
Chemenu
CM135903-250mg
4-Benzyloxy-3-trifluoromethylphenylboronic acid
1245014-05-4 95%
250mg
$72 2022-06-13
eNovation Chemicals LLC
D917063-5g
4-(Benzyloxy)-3-(trifluoromethyl)phenylboronic Acid
1245014-05-4 95%
5g
$335 2023-09-01

(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid Literature

Additional information on (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid

(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic Acid: A Comprehensive Overview

The compound (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid, with the CAS number 1245014-05-4, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery. This compound is characterized by its unique structure, which includes a boronic acid group attached to a phenyl ring substituted with a benzyloxy group at the 4-position and a trifluoromethyl group at the 3-position. The combination of these functional groups makes this compound versatile and valuable in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Recent advancements in organoboron chemistry have highlighted the importance of boronic acids as key intermediates in the synthesis of complex molecules. The presence of the trifluoromethyl group introduces electron-withdrawing effects, which can significantly influence the reactivity and selectivity of this compound in various reactions. This property is particularly advantageous in drug design, where fine-tuning the electronic nature of molecules is crucial for achieving desired pharmacokinetic profiles. Moreover, the benzyloxy group enhances solubility and stability, making this compound suitable for a wide range of applications.

One of the most notable applications of (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid is in the synthesis of biologically active compounds. Researchers have employed this compound as a building block in the construction of heterocyclic frameworks, which are essential components of many pharmaceutical agents. For instance, studies have demonstrated its utility in the synthesis of kinase inhibitors, which are critical targets in cancer therapy. The ability to form stable carbon-carbon bonds via cross-coupling reactions has further expanded its role in medicinal chemistry.

In addition to its role in drug discovery, this compound has found applications in materials science. The incorporation of boronic acid groups into polymer frameworks has enabled the development of advanced materials with tailored electronic and mechanical properties. For example, recent research has explored its use in creating stimuli-responsive polymers that can undergo reversible structural changes in response to external stimuli such as temperature or pH. These materials hold promise for applications in sensors, drug delivery systems, and adaptive optics.

The synthesis of (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. One common approach involves the hydroboration-oxidation reaction followed by functionalization with appropriate substituents. The introduction of the trifluoromethyl group often requires specialized reagents and catalytic systems to achieve selective substitution on the aromatic ring.

From an environmental perspective, researchers have also investigated green chemistry approaches to synthesize this compound. The use of microwave-assisted synthesis and catalytic systems has been reported to reduce reaction times and minimize waste generation. These advancements align with global efforts to promote sustainable chemical practices while maintaining high standards of product quality.

In conclusion, (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid stands as a testament to the ingenuity and precision required in modern organic chemistry. Its unique structure, versatile reactivity, and wide range of applications continue to make it an indispensable tool for researchers across various disciplines. As scientific research progresses, it is anticipated that new discoveries will further expand the utility of this compound, solidifying its position as a cornerstone in contemporary chemical research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1245014-05-4)(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid
A890501
Purity:99%/99%
Quantity:5.0g/10.0g
Price ($):433.0/719.0